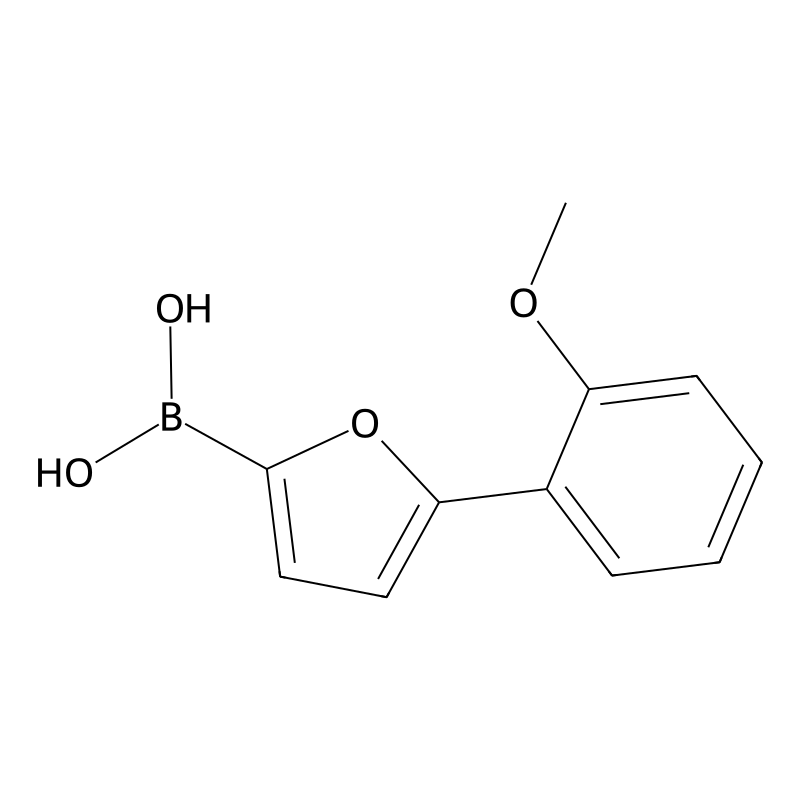5-(2-Methoxyphenyl)furan-2-boronic acid

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Organic synthesis
The presence of the boronic acid group suggests potential applications in Suzuki-Miyaura coupling reactions. These reactions are powerful tools for carbon-carbon bond formation and are widely used in organic synthesis for the construction of complex molecules []. 5-(2-Methoxyphenyl)furan-2-boronic acid could be a valuable building block for the synthesis of novel furan-containing molecules with potential applications in pharmaceuticals, materials science, and other fields.
Medicinal chemistry
Furans are a privileged structural motif found in many biologically active molecules []. The combination of the furan ring and the methoxyphenyl group in 5-(2-Methoxyphenyl)furan-2-boronic acid could lead to interesting drug discovery efforts. Researchers might investigate if this compound or its derivatives exhibit any biological activity relevant to specific diseases.
Material science
Furan-based materials have attracted interest due to their potential applications in organic electronics and optoelectronic devices. The incorporation of 5-(2-Methoxyphenyl)furan-2-boronic acid into polymers or other materials could be explored for the development of novel functional materials.
5-(2-Methoxyphenyl)furan-2-boronic acid is an organoboron compound characterized by its unique structure, which includes a furan ring substituted with a boronic acid group and a methoxyphenyl moiety. This compound is notable for its applications in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions. The presence of both the furan and boronic acid functionalities enhances its reactivity and versatility in various chemical transformations .
In addition to Suzuki coupling, this compound can also undergo other reactions such as:
- Borylation: In which it can be used to introduce boron into various substrates.
- Cross-coupling reactions: With different electrophiles, expanding its utility in synthetic organic chemistry.
The synthesis of 5-(2-Methoxyphenyl)furan-2-boronic acid typically involves several steps, including:
- Formation of the furan ring: Starting from appropriate precursors like furfural or related compounds.
- Boron incorporation: Utilizing boron reagents such as trimethylborate or boric acid derivatives under specific conditions to introduce the boron functionality.
- Substitution reactions: Employing methods like Suzuki coupling to attach the methoxyphenyl group to the furan structure.
One common synthetic route includes the reaction of 5-formyl-2-furylboronic acid with a methoxy-substituted phenyl compound, followed by hydrolysis and purification steps to yield the desired product .
5-(2-Methoxyphenyl)furan-2-boronic acid finds applications primarily in:
- Organic synthesis: As a key intermediate in the preparation of pharmaceuticals and agrochemicals through cross-coupling reactions.
- Material science: In developing advanced materials that require specific electronic or optical properties due to its unique structure.
- Research: Used as a reagent in various chemical transformations and studies related to organoboron chemistry .
Interaction studies involving 5-(2-Methoxyphenyl)furan-2-boronic acid focus on its reactivity with different substrates and catalysts. These studies help elucidate:
- The efficiency of this compound in catalyzed reactions.
- Its behavior in biological systems when interacting with proteins or enzymes.
- The stability and reactivity under various experimental conditions.
Such investigations are crucial for optimizing its use in synthetic pathways and understanding its potential biological implications .
Several compounds share structural features with 5-(2-Methoxyphenyl)furan-2-boronic acid. Here are some notable examples:
These compounds highlight the versatility of boronic acids in organic synthesis while emphasizing the unique combination of functionalities present in 5-(2-Methoxyphenyl)furan-2-boronic acid, making it particularly valuable for specific applications in research and industry .








